(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
CAS No.: 22311-74-6
Cat. No.: VC7098049
Molecular Formula: C20H15NO2
Molecular Weight: 301.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22311-74-6 |
|---|---|
| Molecular Formula | C20H15NO2 |
| Molecular Weight | 301.3 g/mol |
| IUPAC Name | (3E)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
| Standard InChI | InChI=1S/C20H15NO2/c22-20(23)18-15-8-4-5-9-17(15)21-19-14(10-11-16(18)19)12-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,23)/b14-12+ |
| Standard InChI Key | YOJABMSUQZRPTE-WYMLVPIESA-N |
| Isomeric SMILES | C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC=CC=C4)C(=O)O |
| SMILES | C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4)C(=O)O |
| Canonical SMILES | C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4)C(=O)O |
Introduction
Structural Characteristics
Core Architecture
The compound’s backbone consists of a cyclopenta[b]quinoline system—a bicyclic framework formed by fusing a cyclopentane ring to a quinoline moiety (a benzene ring fused with a pyridine ring). This fusion creates a planar, conjugated system that influences electronic properties and reactivity.
| Structural Feature | Description |
|---|---|
| Cyclopentane Ring | Contributes to steric constraints and modulates ring strain. |
| Quinoline Moiety | Provides aromaticity and potential for π-π stacking interactions. |
| Phenylmethylidene Substituent | Introduced at C3, this group enhances hydrophobicity and steric bulk. |
| Carboxylic Acid Group | Located at C9, it enables hydrogen bonding and salt formation for solubility. |
Synthesis and Characterization
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the 3-position requires careful control of reaction conditions.
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Stereochemical Control: Achieving the E-configuration necessitates the use of stereoselective catalysts or chiral auxiliaries.
Comparative Analysis with Related Compounds
Future Directions
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Pharmacological Screening: Prioritize in vitro assays against cancer cell lines and kinase targets.
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Solubility Optimization: Develop salt or co-crystal forms to improve pharmacokinetics.
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Computational Modeling: Use DFT calculations to predict binding affinities and metabolic stability.
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